Product packaging for Methyl N-succinimidoxyacetate(Cat. No.:CAS No. 79403-55-7)

Methyl N-succinimidoxyacetate

Cat. No.: B1194584
CAS No.: 79403-55-7
M. Wt: 187.15 g/mol
InChI Key: SLWJWKNLSZWMSF-UHFFFAOYSA-N
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Description

Contextualization of N-hydroxysuccinimide Esters in Organic Synthesis and Chemical Biology

N-hydroxysuccinimide (NHS) esters are a class of activated esters widely employed for the chemical modification of biomolecules and the synthesis of complex organic structures. amerigoscientific.comthieme-connect.com Their prominence stems from their favorable combination of stability and reactivity. NHS esters are stable enough to be isolated, purified, and stored, yet they react efficiently with nucleophiles, most notably primary amines, under mild conditions. amerigoscientific.comchemicalbook.com

In the realm of chemical biology , NHS esters are fundamental reagents for bioconjugation. ontosight.aithermofisher.com This process involves the covalent linking of two or more molecules, where at least one is a biomolecule like a protein or nucleic acid. thermofisher.comnih.govrsc.org Common applications include:

Protein Labeling: Attaching fluorescent dyes, biotin (B1667282), or other reporter molecules to proteins to study their localization, interactions, and dynamics. chemicalbook.comontosight.aithermofisher.com

Cross-linking: Linking proteins to study protein-protein interactions or to create stable protein-based materials. ontosight.ai

Immobilization: Attaching enzymes or antibodies to solid supports for use in biosensors, diagnostics (like ELISA), and biocatalysis. ontosight.aiwikipedia.org

The reaction of an NHS ester with a primary amine, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, proceeds readily at physiological to slightly alkaline pH (7.2 to 9) to form a stable amide bond. thermofisher.comthermofisher.com This targeted reactivity towards accessible amine groups on the surface of proteins allows for conjugation without significantly disrupting the protein's native structure and function. thermofisher.com

In organic synthesis , NHS esters serve as crucial intermediates for activating carboxylic acids. amerigoscientific.comthieme-connect.comwikipedia.org This activation is a key step in the formation of amides and esters, which are prevalent linkages in pharmaceuticals, natural products, and polymers. amerigoscientific.commdpi.com The use of NHS esters avoids the harsh conditions or less selective reagents sometimes associated with other methods of carboxylic acid activation, making them suitable for use with highly functionalized and sensitive molecules. amerigoscientific.com

Historical Development and Significance of Methyl N-succinimidoxyacetate and Related Activated Esters

The concept of using activated esters for chemical synthesis, particularly for forming peptide bonds, has its origins in the mid-20th century. A significant breakthrough came in 1955 when Miklos Bodanszky utilized 4-nitrophenol (B140041) esters for the synthesis of the neuropeptide oxytocin. amerigoscientific.com This work spurred the investigation of other "active" ester groups that could facilitate amide bond formation under mild conditions.

The favorable characteristics of NHS esters, including their good crystallizability, relative stability towards hydrolysis, and high reactivity with amines, led to their rapid and widespread adoption. chemicalbook.com They became some of the most frequently used chemical reagents for peptide synthesis and the preparation of bioconjugates. amerigoscientific.comchemicalbook.com While other activated esters like pentafluorophenyl esters and N-hydroxy-5-norbornene-2,3-dicarboximide esters were also developed, NHS esters have remained one of the most popular choices due to their versatility and reliability. amerigoscientific.com

This compound is a specific example within this important class of reagents. Its development is part of the broader evolution of activated ester chemistry, designed to provide chemists with a toolbox of reagents for specific applications in synthesis and bioconjugation. researchgate.net

Fundamental Chemical Principles Governing Reactivity of Succinimidoxyacetate Derivatives

The reactivity of succinimidoxyacetate derivatives, including this compound, is governed by fundamental principles of physical organic chemistry related to carboxylic acid derivatives. jackwestin.comlibretexts.org The central feature is a nucleophilic acyl substitution reaction. jackwestin.compressbooks.pub

The key factors influencing the reactivity are:

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon of the ester is electrophilic (possesses a partial positive charge) and is the site of nucleophilic attack. In carboxylic acid derivatives, the heteroatom attached to the acyl group can donate electron density via resonance, which can reduce this electrophilicity. libretexts.orglibretexts.org

The Leaving Group: The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group. Its stability is enhanced because the resulting N-hydroxysuccinimide anion is resonance-stabilized. The reactivity of carboxylic acid derivatives is inversely related to the basicity of the leaving group; weaker bases are better leaving groups. jackwestin.comlibretexts.org The NHS group is a significantly better leaving group than the alkoxides or amides that would be displaced from simple esters or amides, making NHS esters more reactive. libretexts.org

Reaction Mechanism: The reaction with a primary amine proceeds via a two-step nucleophilic addition-elimination mechanism. The amine nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the stable N-hydroxysuccinimide leaving group to form the final, stable amide product. thermofisher.comyoutube.com

The general order of reactivity for common carboxylic acid derivatives is: acid anhydrides > esters > amides. jackwestin.com NHS esters are considered "activated" because they are more reactive than simple alkyl esters, placing them higher on this reactivity scale, which allows them to readily acylate amines. libretexts.org This enhanced reactivity is crucial for conducting bioconjugation reactions efficiently in aqueous environments where competing hydrolysis reactions can occur. chemicalbook.compressbooks.pub

Chemical Properties of N-succinimidoxyacetate Esters

The following table provides key properties for this compound and its ethyl analog, which share a common reactive core.

PropertyThis compoundEthyl N-succinimidoxyacetate
CAS Number 3409-27-4 researchgate.net79403-56-8 nih.gov
Molecular Formula C₇H₉NO₅C₈H₁₁NO₅ nih.gov
Molecular Weight 187.15 g/mol 201.18 g/mol nih.gov
IUPAC Name methyl 2-(2,5-dioxopyrrolidin-1-yl)oxyacetateethyl 2-(2,5-dioxopyrrolidin-1-yl)oxyacetate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO5 B1194584 Methyl N-succinimidoxyacetate CAS No. 79403-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,5-dioxopyrrolidin-1-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c1-12-7(11)4-13-8-5(9)2-3-6(8)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWJWKNLSZWMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000453
Record name Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79403-55-7
Record name Methyl N-succinimidoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl N Succinimidoxyacetate and Its Precursors

Established Synthetic Pathways for the Methyl N-succinimidoxyacetate Core Structure

The formation of the this compound core structure is primarily achieved through two well-established strategies: the direct esterification involving pre-formed methyl acetate (B1210297) derivatives and the activation of a carboxylic acid precursor with N-Hydroxysuccinimide (NHS).

A direct and efficient method for synthesizing this compound involves the reaction of N-Hydroxysuccinimide (NHS) with a halogenated methyl acetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate. In a typical procedure, freshly recrystallized N-Hydroxysuccinimide is dissolved in a suitable organic solvent like tetrahydrofuran (B95107) (THF). researchgate.net This solution is then treated with the halogenated methyl ester in the presence of a tertiary amine base, such as triethylamine. researchgate.net The base neutralizes the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product.

This reaction is a nucleophilic substitution where the oxygen atom of the hydroxyl group in NHS attacks the electrophilic carbon atom of the methyl haloacetate, displacing the halide ion and forming the desired ester linkage. A similar principle is applied in the synthesis of related compounds, where a hydroxyl-containing molecule is reacted with methyl bromoacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net

A more general and widely employed approach for creating active esters, including this compound, is through the activation of a corresponding carboxylic acid precursor. thieme-connect.com N-Hydroxysuccinimide (NHS) is a key reagent used to convert carboxylic acids into active esters that are highly reactive towards primary amines, forming stable amide bonds. wikipedia.orgchemicalbook.com This method is a cornerstone of bioconjugate chemistry and peptide synthesis. thieme-connect.comresearchgate.net

The process typically involves mixing the carboxylic acid with N-Hydroxysuccinimide in an anhydrous organic solvent. wikipedia.org A coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is then added. wikipedia.orggoogle.com The carbodiimide activates the carboxylic acid, which then reacts with NHS to form the stable, yet reactive, NHS ester. wikipedia.org These esters can often be isolated, purified, and stored at low temperatures for later use. wikipedia.org

Optimized Reaction Conditions and Yield Enhancements in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are controlled include the choice of reagents, solvents, temperature, and reaction time.

ParameterConditionRationaleSource
Coupling Agent EDC is often preferred over DCC.The byproduct of EDC is a water-soluble urea (B33335), which simplifies purification compared to the insoluble urea byproduct from DCC that requires filtration. researchgate.net
Solvent Anhydrous organic solvents (e.g., THF, DMF, dichloromethane, ethyl acetate).NHS esters are susceptible to hydrolysis, so the absence of water is critical for high yields. wikipedia.orggoogle.com
Base Tertiary amines (e.g., triethylamine, DIPEA) or catalysts like DMAP.Used to neutralize acid byproducts or to catalyze the esterification reaction. researchgate.netgoogle.com
Temperature Typically between -20°C and 40°C; often run at room temperature.Lower temperatures (-5 to 5°C) are preferred when using optically active starting materials to prevent racemization. google.comrsc.org
Reagent Stoichiometry Typically 1 to 1.5 equivalents of the activating/coupling agents relative to the carboxylic acid.Using a slight excess of the activating agents can drive the reaction to completion. google.com

Purification and Isolation Techniques for Research-Scale Production

The purification of active esters like this compound must be performed under conditions that avoid hydrolysis. thieme-connect.de For research-scale production, several standard techniques are employed to isolate the product with high purity. google.com

Work-up: The initial purification step often involves an aqueous wash. The reaction mixture may be washed with a mild base, such as a sodium bicarbonate solution, to remove any unreacted carboxylic acid and acidic byproducts. This is followed by washing with brine to remove water-soluble impurities. lookchem.com

Drying: The organic layer containing the product is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. chemicalbook.com

Crystallization: If the product is a solid, recrystallization is an effective method for purification. A suitable solvent system is chosen from which the product crystallizes upon cooling, leaving impurities behind in the solution. google.com For example, N-Hydroxysuccinimide itself can be purified by recrystallization from ethyl acetate. chemicalbook.com

Chromatography: Column chromatography using silica (B1680970) gel is a common method for purifying NHS esters that are not easily crystallized. thieme-connect.de High-performance liquid chromatography (HPLC) can also be used for both analysis and purification. chemicalbook.comgoogle.com

Distillation: For liquid esters, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable enough not to decompose. google.comlookchem.com

The success of the reaction and purification can be monitored by analytical techniques such as thin-layer chromatography (TLC) or HPLC. google.com

Derivatization Strategies for Analogues and Functionalized Variants of this compound

The basic structure of this compound can be modified to create a diverse range of analogues and functionalized variants. These derivatives are designed as heterobifunctional cross-linking reagents, incorporating different reactive groups to enable specific conjugation chemistries, particularly in the fields of proteomics and materials science. thieme-connect.comsigmaaldrich.com

By starting with a substituted acetic acid, the methyl acetate portion of the molecule can be endowed with a second functional group. This creates a powerful tool for covalently linking different types of molecules. For instance, one end of the reagent (the NHS ester) reacts selectively with primary amines, while the other functional group can target a different moiety. nih.govinterchim.fr

Several functionalized variants have been developed for specific applications:

Functional GroupExample Compound NamePurpose of Functional GroupSource(s)
Bromoacetyl Bromoacetic acid N-hydroxysuccinimide esterReacts with sulfhydryl groups (cysteines) to form stable thioether bonds. sigmaaldrich.comchemicalbook.comthermofisher.com
Iodoacetyl N-hydroxysuccinimidyl-iodoacetate (NHS-IA)Also reacts with sulfhydryl groups, often with different reactivity compared to the bromoacetyl group. interchim.fr
Azido Azidoacetic acid NHS esterEnables copper-catalyzed or strain-promoted "click chemistry" reactions with alkyne-containing molecules. sigmaaldrich.com
Alkyne Alkyne-functionalized NHS-esterParticipates in "click chemistry" reactions with azide-containing molecules. science.gov
Perfluorophenyl azide (B81097) (PFPA) NHS functionalized perfluorophenyl azidesA photoactivatable group that forms a highly reactive nitrene upon UV exposure, which can insert into C-H bonds. nih.gov
Cyano 2,5-dioxopyrrolidin-1-yl 2-cyanoacetateThe cyano group can be used in various chemical transformations. sigmaaldrich.com

These derivatization strategies significantly expand the utility of the N-succinimidoxyacetate core, allowing for the construction of complex molecular architectures and functional materials. nih.govmdpi.com

Synthesis of Spatially Resolved or Polymeric this compound Reagents

The synthesis of spatially resolved or polymeric forms of this compound leverages well-established principles of solid-phase organic synthesis and polymer chemistry. These approaches aim to immobilize the reactive N-hydroxysuccinimide (NHS) ester functionality onto a solid support or a polymer backbone. This immobilization facilitates the purification of reaction products, as excess reagents and byproducts can be easily washed away from the solid-supported reagent. Furthermore, it allows for the creation of spatially addressable arrays for high-throughput applications.

The primary strategies for preparing these reagents involve either the polymerization of a monomer containing the succinimidoxyacetate group or the post-polymerization modification of a pre-formed polymer with this compound or a related precursor.

Polymer-Supported Reagents

The creation of polymeric reagents bearing the N-succinimidoxyacetate group is a versatile approach to generate high-capacity, reusable, or easily separable activating agents. These are often prepared by functionalizing existing polymer backbones or by polymerizing monomers that already contain the active ester moiety.

A common method involves the use of polymers with reactive side chains that can be converted to N-hydroxysuccinimide esters. For instance, polymers containing carboxylic acid groups can be activated in situ with N-hydroxysuccinimide using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.comamerigoscientific.com Alternatively, monomers bearing an active ester, such as N-methacryloyloxysuccinimide (NMS), can be copolymerized with other monomers to control the properties of the resulting polymer, such as solubility and cross-linking. researchgate.net

The choice of polymer backbone is critical and influences the physical and chemical properties of the final reagent. Common supports include agarose (B213101) beads, poly(2-oxazoline)s, and polyacrylamides. thermofisher.cnsterogene.comacs.org For example, NHS-activated agarose resins are widely used for the immobilization of proteins and other biomolecules for affinity purification. thermofisher.cnsterogene.comthermofisher.com

The following table summarizes various polymer backbones and synthetic strategies used to prepare NHS-functionalized polymeric reagents.

Polymer BackboneSynthetic StrategyMonomers/ReagentsKey Features
Poly(2-oxazoline)s (POx)Cationic ring-opening polymerization (CROP) of oxazoline (B21484) monomers followed by functionalization. acs.org2-ethyl-2-oxazoline (EtOx), 2-n-propyl-2-oxazoline (nPropOx), Methylsulfanylethyl-2-oxazoline (MestOx)Allows for precise control over polymer polarity and the degree of side-chain functionalization. acs.org
Poly(N-(2-hydroxypropyl)methacrylamide) (HPMA)Reversible Addition-Fragmentation Chain Transfer (RAFT) copolymerization. researchgate.netN-(2-hydroxypropyl)methacrylamide (HPMA), N-methacryloyloxysuccinimide (NMS)Produces polymers with controlled molecular weights and low polydispersities. researchgate.net
AgaroseActivation of the polysaccharide backbone. thermofisher.cnsterogene.comAgarose, N-hydroxysuccinimide (NHS)Provides a hydrophilic and porous matrix ideal for immobilizing biomolecules in aqueous environments. thermofisher.cnsterogene.com
Poly(poly(ethylene glycol) methyl ether methacrylate) (poly(PEGMA))Atom Transfer Radical Polymerization (ATRP) followed by end-group functionalization. researchgate.netPoly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), initiator-modified silicon surfaceCreates polymer brushes on surfaces for covalent protein immobilization. researchgate.net

Spatially Resolved Reagents

The synthesis of spatially resolved or addressable reagents functionalized with N-succinimidoxyacetate groups is paramount for applications in microarray technology and combinatorial chemistry. This is typically achieved by combining solid-phase synthesis techniques with photolithography.

This method utilizes photolabile protecting groups to control where the reactive NHS esters are generated on a surface. mines-paristech.frgoogle.comresearchgate.net A substrate, such as a glass slide, is first functionalized with molecules containing a photolabile protecting group. researchgate.net By using a mask to selectively expose certain areas of the surface to light, the protecting groups are removed in specific regions. These deprotected areas can then be reacted with a molecule to be activated, such as a carboxylic acid, followed by coupling with N-hydroxysuccinimide to generate the active ester in a spatially defined pattern. google.com This cycle can be repeated to build up complex arrays of different activated compounds.

The following table outlines the general steps involved in the light-directed synthesis of spatially addressable NHS-ester functionalized surfaces.

StepDescriptionReagents/TechniquesPurpose
1. Surface PreparationThe substrate (e.g., glass slide) is cleaned and functionalized with a silane (B1218182) agent to introduce amine groups.AminopropyltriethoxysilaneTo provide anchor points for attaching photolabile protecting groups. researchgate.net
2. Attachment of Photolabile Protecting GroupsThe aminated surface is reacted with a compound containing a photolabile protecting group (e.g., NVOC).NVOC-GABA-NHS esterTo create a surface where reactivity can be controlled by light.
3. PhotodeprotectionA mask is used to illuminate specific regions of the surface, cleaving the photolabile protecting groups.UV light, photolithographic maskTo generate reactive sites in a defined spatial pattern. google.comresearchgate.net
4. Coupling and ActivationThe deprotected regions are reacted with a carboxylic acid, followed by activation with N-hydroxysuccinimide.Carboxylic acid, DCC, N-hydroxysuccinimideTo form the spatially resolved N-hydroxysuccinimide active esters.

Mechanistic Investigations of Methyl N Succinimidoxyacetate Reactivity

Nucleophilic Acyl Substitution Mechanisms in Reactions Involving Methyl N-succinimidoxyacetate

The primary reaction pathway for this compound is nucleophilic acyl substitution, where a nucleophile, typically an amine, displaces the N-hydroxysuccinimide (NHS) leaving group. glenresearch.com

The acylation of primary amines with N-hydroxysuccinimide (NHS) esters like this compound is a cornerstone of bioconjugation chemistry, used to form stable amide bonds. mst.edunih.govigem.org The reaction proceeds through a multi-step mechanism. Initially, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. glenresearch.comresearchgate.net This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. glenresearch.commst.edu The reaction is completed by the collapse of this intermediate, which involves the reformation of the carbonyl double bond and the expulsion of the N-hydroxysuccinimide (NHS) anion as the leaving group. glenresearch.comresearchgate.net The final product is a stable amide, and the released NHS is a weak acid. glenresearch.com

The efficiency and rapid rate of acylation reactions involving this compound are largely attributable to the excellent stability of the N-hydroxysuccinimide (NHS) leaving group. researchgate.net The N-hydroxysuccinimide anion (SuO⁻) is stabilized by resonance, where the negative charge is delocalized over the nitrogen and oxygen atoms. researchgate.net Furthermore, the two carbonyl groups within the succinimide (B58015) ring act as strong electron-withdrawing groups, which further disperses the negative charge and stabilizes the anion. researchgate.net

Stereochemical Considerations in Reactions Mediated by this compound

In reactions where either the acyl portion (derived from the carboxylic acid) or the incoming nucleophile (such as an amino acid ester) possesses a chiral center, maintaining stereochemical integrity is crucial. When N-hydroxysuccinimide esters of N-protected amino acids are used in peptide synthesis, the acylation reaction is expected to proceed with retention of configuration at the alpha-carbon. However, a common side reaction that can compromise stereochemical purity is the formation of an azlactone (or oxazolone). researchgate.net This can occur in the presence of a base, where the activated ester cyclizes, leading to racemization at the chiral center. bachem.com

Studies using N-trifluoroacetyl-protected amino acid chlorides, another type of activated acyl species, have shown that high retention of stereochemical integrity can be achieved by carefully controlling reaction conditions such as temperature and pH. researchgate.net The rate of the desired coupling reaction is significantly higher than the rate of azlactone formation, which allows for the synthesis of peptides with minimal racemization. researchgate.net Therefore, while the direct nucleophilic substitution mechanism itself is not inherently prone to racemization, careful optimization of reaction conditions is essential to suppress competing pathways that can erode the stereochemical purity of the product.

Solvent Effects and Catalysis in this compound-Based Transformations

The choice of solvent significantly influences the rate and mechanism of reactions involving this compound. The aminolysis of NHS esters is subject to both general solvent effects and specific catalytic interactions. science.govacs.org

Kinetic studies comparing the reaction in anhydrous dioxane versus aqueous buffer systems reveal a dramatic shift in the reaction mechanism. researchgate.net In a non-aqueous, aprotic solvent like dioxane, the reaction exhibits both uncatalyzed and amine-catalyzed pathways. researchgate.net However, in aqueous solutions, the amine-catalyzed pathway is disproportionately decreased, and the reaction primarily follows a rate law that is first-order in the free amine concentration. researchgate.net Polar aprotic solvents can enhance the nucleophilicity of anions by solvating the cation of a salt, leaving the anion relatively bare and more reactive. glenresearch.com In contrast, polar protic solvents like water can solvate the nucleophile itself through hydrogen bonding, potentially decreasing its reactivity. glenresearch.comlumiprobe.com The reaction of NHS esters with amines is strongly pH-dependent in aqueous buffers; the optimal pH is typically between 8.3 and 8.5 to ensure the amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the ester. chemrxiv.org

Catalysis is also a key factor. As mentioned, the reaction can be subject to general-base catalysis by a second molecule of the reacting amine. mst.edu This is particularly evident in aprotic solvents. mst.edu Additionally, external bases can be added to accelerate the reaction, although this also increases the rate of the competing hydrolysis reaction. igem.org

Computational Chemistry Approaches to Elucidating Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for dissecting the intricate details of reaction mechanisms involving NHS esters. researchgate.netresearchgate.netrsc.org These methods allow for the calculation of the potential energy surface of the reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products.

Studies have modeled the aminolysis of NHS esters to compare different mechanistic possibilities, such as concerted versus stepwise pathways. researchgate.netrsc.org In a concerted mechanism, the carbon-nitrogen bond forms simultaneously with the cleavage of the carbon-oxygen bond in a single transition state. researchgate.net In a stepwise mechanism, a distinct tetrahedral intermediate is formed, involving two separate transition states. researchgate.net Computational results indicate that for non-catalyzed aminolysis, the concerted and stepwise pathways can have very similar activation energies. researchgate.net However, when the reaction is catalyzed by a second amine molecule, the stepwise mechanism through a tetrahedral intermediate becomes significantly more favorable, with activation energies 10-17 kcal/mol lower than the uncatalyzed process. researchgate.net

The analysis of transition state (TS) structures is a critical component of computational investigations, providing deep insight into the reaction's energetic barriers. For the aminolysis of NHS-acetate, computational models have been used to locate the TS structures and calculate their activation energies. researchgate.netrsc.org

These analyses reveal the geometric and electronic features of the highest-energy point along the reaction coordinate. For instance, in the amine-catalyzed stepwise mechanism, the transition state involves the attacking amine, the ester, and the catalyst amine molecule in a complex arrangement that facilitates proton transfer. researchgate.net The polarity of the TS structures is a key factor; computational work has suggested that the participation of a second amine molecule increases the polarity of the TS, which can influence how different solvents stabilize or destabilize it. rsc.org The table below presents computationally derived activation energy barriers for the aminolysis of various activated esters, illustrating the relative reactivity of NHS esters compared to other common activating groups. rsc.org

Molecular Dynamics Simulations of Reactivity

While experimental studies provide invaluable data on the outcomes of chemical reactions, molecular dynamics (MD) simulations offer a powerful computational lens to observe the intricate atomic-level dance that governs these transformations. researchgate.net For a compound like this compound, MD simulations represent a frontier for gaining a deeper, dynamic understanding of its reactivity, particularly in complex biological environments. Although specific, published MD studies focusing exclusively on this compound are not extensively documented, the principles and methodologies from simulations of related N-hydroxysuccinimide (NHS) esters and other reactive molecules provide a clear framework for how such investigations would proceed and the insights they could offer.

Molecular dynamics simulations can model the time-evolving behavior of a molecular system, capturing the position and motion of every atom over time. researchgate.net This is achieved by solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. For studying chemical reactions, specialized reactive force fields, such as ReaxFF, are necessary as they can handle the formation and breaking of chemical bonds, which is beyond the capability of standard, non-reactive force fields. researchgate.netconicet.gov.ar

An MD simulation investigating the reactivity of this compound would typically involve setting up a simulation box containing the ester and the relevant reactant molecules, such as water for hydrolysis or an amine-containing molecule (e.g., the side chain of a lysine (B10760008) residue) for aminolysis, all solvated in an explicit water model to mimic physiological conditions. The simulation would then be run for a sufficient duration to observe the reactive events.

Key research findings that could be extracted from such simulations include:

Reaction Pathway and Transition States: MD simulations can elucidate the step-by-step mechanism of a reaction. For the hydrolysis of this compound, this would involve tracking the approach of a water molecule, the nucleophilic attack on the carbonyl carbon of the ester, the formation of a tetrahedral intermediate, and the eventual departure of the N-hydroxysuccinimide leaving group. The simulations could identify the transition state structures and calculate the energy barriers associated with each step.

Role of Solvent: The explicit inclusion of water molecules allows for a detailed investigation of their role in the reaction. Simulations can reveal how water molecules stabilize intermediates and transition states through hydrogen bonding and other electrostatic interactions, and whether they act as catalysts by forming proton-relay networks.

Nucleophilic Attack Analysis: In the context of bioconjugation, MD simulations could compare the reactivity of this compound towards different nucleophiles. For instance, simulations could be run with various amino acid side chains (e.g., lysine, serine, threonine, tyrosine) to determine the relative free energy barriers for the reaction with each. researchgate.netnih.govnih.gov This would provide a computational basis for the selectivity of NHS esters.

To illustrate the type of data that could be generated, the following hypothetical table presents potential energy barriers for the reaction of this compound with different nucleophiles, as might be calculated from a series of MD simulations using a reactive force field.

Table 1: Hypothetical Activation Energy Barriers for the Reaction of this compound with Biological Nucleophiles Derived from Molecular Dynamics Simulations.

Nucleophile Target Amino Acid Activation Energy (kcal/mol)
Primary Amine Lysine (side chain) 12.5
Hydroxyl Serine (side chain) 18.2
Hydroxyl Threonine (side chain) 19.5
Phenol Tyrosine (side chain) 22.0
Water Hydrolysis 25.8

Note: The data in this table is illustrative and hypothetical. It serves to demonstrate the type of quantitative comparisons that could be made from molecular dynamics studies.

Such data would be instrumental in quantitatively understanding the preference of this compound for primary amines like lysine over hydroxyl-containing residues or hydrolysis, a cornerstone of its utility in bioconjugation. nih.gov Furthermore, simulations could probe the influence of the local protein environment on reactivity, for example, how the accessibility of a lysine residue or the polarity of a binding pocket might alter the reaction kinetics.

Advanced Applications of Methyl N Succinimidoxyacetate in Chemical Research and Beyond

Bioconjugation and Biomolecule Functionalization

Preparation of Bioconjugates for Research Probes

Fluorescent Labeling Reagents

Methyl N-succinimidoxyacetate serves as a critical building block in the synthesis of amine-reactive fluorescent labeling reagents. These reagents are designed to covalently attach a fluorescent molecule (fluorophore) to a target biomolecule, such as a protein or nucleic acid, enabling its detection and visualization in various biological assays.

The fundamental strategy involves a two-part structure for the labeling reagent: a fluorophore responsible for the emission of light, and a reactive group that forms a covalent bond with the target. The N-succinimidoxy group of this compound is an ideal reactive moiety for this purpose. The synthesis of such a reagent typically involves coupling a carboxylic acid-functionalized fluorophore with this compound, or more commonly, starting with a molecule that already contains the succinimidyl ester and building the fluorophore from it. For instance, a novel hydrazide derivative of dipyrrometheneboron difluoride (BODIPY) was synthesized from methyl succinyl chloride, a related succinate (B1194679) derivative, to create a fluorescent label for oligosaccharide analysis. nih.gov

Once synthesized, the NHS ester of the fluorescent dye can react with primary amines, such as the N-terminal amine of a polypeptide chain or the ε-amine of a lysine (B10760008) residue, to form a stable amide linkage. nih.gov This direct chemical labeling approach is a cornerstone of protein science, allowing researchers to tag proteins for a multitude of applications, including fluorescence microscopy, flow cytometry, and immunoassays. nih.gov The properties of some common fluorophores used in such labeling reagents are summarized in the table below.

FluorophoreExcitation Max (nm)Emission Max (nm)
AMC (Aminomethylcoumarin)342441
FAM (Carboxyfluorescein)494518
TAMRA (Carboxytetramethylrhodamine)555580
Cy3~550~570
Cy5~650~670

This table presents examples of common fluorophores that can be derivatized into NHS esters for labeling purposes.

Affinity Tagging Agents

Affinity tagging is a powerful technique used for the purification and detection of proteins. It involves attaching a small molecule or peptide (the affinity tag) to the protein of interest. This tag can then be recognized by a specific binding partner, allowing for the selective capture of the tagged protein from a complex mixture.

This compound can be employed to create affinity tagging reagents. The principle is similar to that of fluorescent labeling: the NHS ester group provides a means to covalently link the affinity tag to the target protein via its amine groups. A prominent example of an affinity tag is biotin (B1667282). Biotin exhibits an exceptionally high affinity for the protein avidin (B1170675) and its bacterial analog, streptavidin.

A biotinylating reagent can be synthesized by creating a derivative of biotin that contains an NHS ester. This is often achieved by introducing a spacer arm between the biotin molecule and the NHS ester to minimize steric hindrance and ensure efficient binding to streptavidin. This compound can serve as the precursor for this NHS ester functionality. Once the biotin-NHS ester is created, it can be reacted with a protein, resulting in a biotin-tagged protein. This biotinylated protein can then be easily purified or detected using streptavidin-coated surfaces or streptavidin-conjugated enzymes. This strategy has been used for labeling various biomolecules, including polysaccharides. mdpi.com

Immobilization of Biomolecules onto Solid Supports

The immobilization of biomolecules, such as enzymes and antibodies, onto solid supports is a fundamental technology in biotechnology and diagnostics. nih.gov It is the basis for applications like ELISA, biosensors, and affinity chromatography. nih.govnih.gov Covalent immobilization provides a stable and robust attachment, preventing the biomolecule from leaching off the support during use. nih.gov

This compound is instrumental in chemistries designed for covalent immobilization. The process often involves activating either the solid support or the biomolecule with NHS esters. For instance, a solid support with a carboxylated surface can be activated using N-hydroxysuccinimide to create an NHS-ester-functionalized surface. This activated surface can then react with amine groups on a protein to form a stable, covalent linkage.

Alternatively, a bifunctional crosslinker containing an NHS ester group at one end and another reactive group at the other can be used. This compound itself can be considered a precursor to such linkers. In a more direct application, a protein can be modified with a reagent derived from this compound to introduce a reactive handle, which is then used for immobilization. A notable example is the use of N-2-bromo-2-methylpropanoyl-β-alanine N′-oxysuccinimide bromide (NHS-Br) to immobilize an ATRP (Atom Transfer Radical Polymerization) initiator onto a protein that has been attached to a solid support, enabling subsequent polymer growth from the protein surface. d-nb.info This highlights the versatility of NHS-ester chemistry in creating complex, functionalized surfaces. nih.govd-nb.info

Polymer Chemistry and Material Science Applications

In the fields of polymer chemistry and material science, this compound provides a valuable chemical handle for the synthesis of functional polymers and the modification of material surfaces. Its ability to react with amines under mild conditions allows for the introduction of specific functionalities into polymer chains or onto material surfaces, tailoring their properties for advanced applications.

Synthesis of Functionalized Polymers through Esterification

The synthesis of polymers with specific, well-defined functionalities is crucial for applications in drug delivery, tissue engineering, and diagnostics. rsc.org this compound can be used in the post-polymerization modification of polymers. This strategy involves first synthesizing a polymer with side chains containing primary amine groups. These amine groups can then be reacted with an excess of a molecule containing an NHS ester, such as a derivative of this compound, to introduce new functional groups.

Another approach is to use a monomer that already contains the desired functionality. For example, a serine N-carboxyanhydride (NCA) functionalized with a methylaminooxy group was synthesized for subsequent ring-opening polymerization. chemrxiv.org This created a polypeptide scaffold that could be modified after polymerization by attaching complex oligosaccharides. chemrxiv.org While this example uses an aminooxy group, a similar strategy could be envisioned using a monomer functionalized with an NHS ester derived from this compound. This would allow for the direct synthesis of polymers with reactive side chains ready for conjugation with amine-containing molecules.

Surface Modification of Materials for Biointerfaces and Sensors

The interface between a material and a biological environment is critical in determining the biocompatibility and functionality of medical devices, implants, and biosensors. nih.gov Surface modification is a key strategy to control these interactions. nih.govresearchgate.net this compound and related NHS-ester chemistry are powerful tools for the covalent attachment of biomolecules to material surfaces, creating functional biointerfaces.

The goal is often to create a surface that can specifically interact with biological targets while resisting non-specific protein adsorption. This can be achieved by grafting polymers or attaching biomolecules to the surface. The process typically begins with a polymer or material that has, or can be modified to have, surface functional groups like carboxylic acids or amines. For surfaces with carboxylic acids, treatment with N-hydroxysuccinimide and a carbodiimide (B86325) can generate a surface covered in NHS esters. This "activated" surface is then ready to react with amine-containing molecules, such as proteins, peptides, or amine-terminated polymers, to achieve the desired surface functionality.

Polymer films are widely used as substrates for cell culture, as components of diagnostic assays, and as coatings for medical devices. Modifying the surface of these films is often necessary to enhance their performance. For instance, a polymer film can be treated to create carboxylic acid groups on its surface (e.g., through plasma oxidation). These groups can then be activated to NHS esters. The resulting activated film can be used to covalently immobilize proteins or other biomolecules. This method provides a stable and oriented attachment of biomolecules, which is often crucial for their function, for example, in the case of antibodies in an immunoassay. This covalent linkage ensures that the attached molecules are not lost during subsequent washing steps, leading to more reliable and sensitive assays.

Role as a Reagent in Organic Synthesis and Medicinal Chemistry Research

The reactivity of this compound with primary amines makes it a valuable tool in the synthesis of complex organic molecules and in the development of new therapeutic agents. nih.govthermofisher.com

In organic synthesis, the introduction of specific functional groups is a fundamental step in building complex molecules. This compound can be used to introduce a protected carboxylic acid group (in the form of its methyl ester) onto a molecule containing a primary amine. The reaction proceeds via the formation of a stable amide bond between the amine and the NHS ester of this compound. thermofisher.com This reaction is typically efficient and proceeds under mild conditions, which is advantageous when working with sensitive molecules. nih.gov The resulting methyl ester can then be hydrolyzed to the corresponding carboxylic acid if desired. This two-step process effectively allows for the conversion of an amine to a carboxylic acid with an intervening amide linkage.

In medicinal chemistry and materials science, linker molecules are often used to connect different molecular components, such as a drug and a targeting moiety. While this compound itself is not a bifunctional linker, its chemistry is foundational to the design of such linkers. acs.org Homobifunctional crosslinkers, for example, often contain two NHS ester groups at either end of a spacer arm. acs.org These linkers can react with primary amines on two different molecules, effectively "linking" them together. The principles governing the reactivity of this compound's NHS ester group are directly applicable to understanding how these more complex linkers function in creating antibody-drug conjugates, functionalized polymers, and other complex molecular architectures. nih.govchemicalbook.com

Development of Chemical Probes and Tools for Mechanistic Biology

Chemical probes are essential tools for studying the function of proteins and other biomolecules within their native environment. The reactivity of this compound's core structure is relevant to the construction of such probes.

Activity-based protein profiling (ABPP) is a powerful technique used to study the activity of entire enzyme families in complex biological samples. nih.govnih.gov ABPP probes typically consist of three parts: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (such as biotin or a fluorophore) for detection and enrichment. nih.gov While this compound is not itself an ABPP probe, its NHS ester functionality is often used in the synthesis of these probes. For example, a linker molecule containing a primary amine could be reacted with an NHS ester-containing reporter tag to form a stable amide bond, thus assembling a key component of the final ABPP probe. nih.gov

Understanding how proteins interact with each other is fundamental to understanding cellular processes. nih.gov Chemical cross-linking, in combination with mass spectrometry, is a powerful technique for identifying and mapping these interactions. organic-chemistry.orgnih.gov Cross-linking reagents are molecules that can form covalent bonds between two or more proteins that are in close proximity. thermofisher.com Homobifunctional cross-linkers containing two NHS ester groups are commonly used for this purpose. acs.org These reagents react with primary amines (primarily on lysine residues) on the surfaces of interacting proteins, effectively "freezing" the interaction and allowing for the identification of the interacting partners. thermofisher.com The chemistry of this compound, specifically the reaction of its NHS ester with amines, is the fundamental principle behind the utility of these widely used cross-linkers in proteomics research. nih.gov

Research AreaApplication of NHS-Ester ChemistryKey Information Gained
Protein-Protein Interaction MappingCovalent capture of interacting proteins using bifunctional NHS-ester crosslinkers. nih.govthermofisher.comIdentification of protein binding partners and mapping of interaction interfaces. organic-chemistry.org
Structural BiologyIntramolecular cross-linking to provide distance constraints for protein structure modeling. acs.orgInformation about the three-dimensional folding of a protein. acs.org
Cellular BiologyIn vivo cross-linking to study protein interactions within living cells.A snapshot of protein networks in their native context.

Integration into Click Chemistry and Bioorthogonal Reactions

The versatility of this compound extends into the realm of click chemistry and bioorthogonal reactions, powerful tools for site-specific modification of biomolecules in complex biological systems. thermofisher.com These reactions are characterized by their high efficiency, selectivity, and compatibility with aqueous environments, making them ideal for studying biological processes without interfering with native biochemical pathways. thermofisher.combiorxiv.org this compound, through its reactive N-hydroxysuccinimide (NHS) ester group, serves as a critical starting point for introducing the necessary functional groups for these advanced ligation techniques. biorxiv.orgCurrent time information in Bangalore, IN.

The integration of a molecule into click chemistry workflows hinges on the presence of specific reactive handles, most commonly an azide (B81097) or a terminal alkyne. This compound, while not possessing these groups inherently, acts as an efficient precursor for their installation onto biomolecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides. interchim.frglenresearch.com

The core principle lies in the amine-reactivity of the NHS ester. Current time information in Bangalore, IN. By synthesizing or obtaining derivatives of this compound where the methyl group is replaced by a moiety containing an azide or an alkyne, a heterobifunctional linker is created. One end, the NHS ester, targets primary amines on a biomolecule, while the other end presents the click chemistry handle for subsequent reactions. baseclick.euglenresearch.com

For instance, a commercially available reagent like Azidobutyrate NHS Ester allows for the straightforward introduction of an azide group onto a protein. glenresearch.com Similarly, Alkyne-NHS esters are used to install terminal alkynes. glenresearch.com The reaction proceeds by dissolving the amine-containing biomolecule in a suitable buffer (typically pH 7-9) and adding the azide- or alkyne-functionalized NHS ester. nih.gov The primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. biorxiv.org This initial bioconjugation step effectively tags the biomolecule with a bioorthogonal handle, preparing it for a subsequent click reaction. thermofisher.com

The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. researchgate.netacs.org For applications within living cells where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is employed, which utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. researchgate.net

Table 1: Examples of Amine-Reactive Precursors for Click Chemistry

Precursor CompoundClick HandleTarget Functional GroupResulting Functionality
Azidobutyrate NHS Ester glenresearch.comAzidePrimary AmineAzide-functionalized molecule
Alkyne-NHS Ester glenresearch.comAlkynePrimary AmineAlkyne-functionalized molecule
Perfluorophenyl Azides (PFPAs) with NHS ester nih.govAzidePrimary AmineAzide-functionalized molecule

The ability to act as a precursor for bioorthogonal handles makes this compound and its derivatives valuable tools in sequential bioconjugation strategies. These strategies involve multiple, ordered ligation steps to construct more complex biomolecular architectures or to label multiple targets within the same system. biorxiv.org

A key requirement for sequential conjugations is the use of orthogonal reactions—reactions that proceed independently without cross-reactivity. The strategy often begins with the use of an NHS ester to introduce a click chemistry handle, as described previously.

A notable application of this is in crosslinking mass spectrometry (XL-MS) to study protein-protein interactions. biorxiv.org In this approach, surface-accessible lysines on proteins within a cell are first extensively labeled with an NHS-modified click reagent (either an azide or an alkyne). This initial step leverages the reliable reactivity of the NHS ester with primary amines. biorxiv.org Following this, a second reagent containing the complementary click handle is introduced. The subsequent click reaction, such as CuAAC, generates a stable crosslink between the two interacting proteins. biorxiv.orgnih.gov This two-step process, initiated by the NHS ester chemistry, allows for a controlled and sequential approach to mapping protein interactomes. biorxiv.org

Analytical Methodologies for the Characterization and Application Monitoring of Methyl N Succinimidoxyacetate

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Methyl N-succinimidoxyacetate. They are invaluable tools for both initial structural confirmation and for tracking the progress of reactions where it is used as a reagent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR spectroscopy, the structure of this compound is expected to produce three distinct singlet signals in a deuterated solvent like chloroform (B151607) (CDCl₃), corresponding to the three types of chemically non-equivalent protons.

Succinimidoxy Protons: The four protons on the succinimide (B58015) ring are chemically equivalent and appear as a single sharp singlet.

Methylene (B1212753) Protons: The two protons of the methylene group (CH₂) bridging the ester and the succinimide ring appear as another singlet.

Methyl Protons: The three protons of the terminal methyl group (CH₃) also produce a singlet.

The progress of a conjugation reaction, for example with a primary amine, can be monitored by ¹H NMR. jhu.edumagritek.commagritek.com This is achieved by tracking the disappearance of the reactant signals and the appearance of new signals corresponding to the newly formed amide product and the N-hydroxysuccinimide by-product. magritek.com

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbons of the succinimide and the ester, the methyl carbon, the methylene carbon, and the succinimide ring carbons. bhu.ac.incompoundchem.comoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on typical chemical shift values for similar functional groups. illinois.edupdx.educhemistrysteps.comnetlify.app

NucleusGroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹HSuccinimidoxy (-CH₂CH₂-)~2.8Singlet
Methylene (-O-CH₂-C=O)~4.8Singlet
Methyl (CH₃-)~3.8Singlet
¹³CSuccinimidoxy (-C H₂C H₂-)~25n/a
Methylene (-O-C H₂-C=O)~65n/a
Methyl (C H₃-)~52n/a
Carbonyls (C=O)~168-171n/a

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, confirming the successful formation of the active ester. The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of both the succinimide ring and the ester group. libretexts.orguc.eduvscht.cz The presence of the N-O bond of the succinimide ester also gives a characteristic absorption. researchgate.net

Monitoring a reaction via IR spectroscopy involves observing the disappearance of the characteristic NHS ester carbonyl peaks and the appearance of a new carbonyl absorption band for the resulting amide product at a different frequency.

Table 2: Characteristic IR Absorption Frequencies for this compound Data are based on typical values for N-hydroxysuccinimide esters. libretexts.orguc.eduresearchgate.net

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Succinimidyl Carbonyl (C=O)Stretching~1785Strong
~1740
Ester Carbonyl (C=O)Stretching~1760Strong
C-O-CStretching~1210Strong
N-OStretching~1660Medium

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and its reaction products, thereby verifying its identity and the outcome of conjugation reactions. nih.govjyi.org Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions.

For this compound (C₇H₉NO₅), the expected monoisotopic mass is approximately 187.0481 g/mol . In ESI-MS, it would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺.

MS is particularly crucial in monitoring bioconjugation reactions where this compound is used to modify peptides or proteins. nih.govnih.gov By analyzing the mass of the biomolecule before and after the reaction, the number of attached acetate (B1210297) groups can be determined, thus providing information on the stoichiometry of the reaction. Tandem mass spectrometry (MS/MS) can further be used to identify the specific sites of modification on a peptide or protein. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound after synthesis and for assessing its purity, which is critical for its effective use as a reagent.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of N-hydroxysuccinimide esters. d-nb.inforsc.org Due to the polar nature of this compound, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed. d-nb.info

Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically with detection by ultraviolet (UV) absorbance. A common issue with NHS esters is their susceptibility to hydrolysis, which leads to the formation of N-hydroxysuccinimide and the corresponding carboxylic acid (methoxyacetic acid). HPLC can effectively separate the active ester from these degradation products, allowing for accurate quantification of its purity. d-nb.inforsc.org

Table 3: Exemplary HPLC Conditions for the Analysis of NHS Esters These are general conditions and may require optimization for this compound. d-nb.inforesearchgate.net

ParameterCondition
ColumnReversed-Phase C18 or HILIC
Mobile PhaseGradient of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate0.5 - 1.5 mL/min
DetectionUV Absorbance at ~220 nm or ~260 nm
Injection Volume1 - 10 µL

Gas chromatography (GC) is less commonly used for the analysis of N-hydroxysuccinimide esters compared to HPLC. This is primarily due to the potential for thermal degradation of these reactive compounds at the high temperatures required for volatilization in the GC inlet. However, for smaller, more volatile NHS esters, GC or GC-Mass Spectrometry (GC-MS) could potentially be used. It may be possible to analyze this compound if appropriate, gentle injection techniques and optimized temperature programs are used to prevent on-column degradation. Derivatization to a more thermally stable compound could be another approach, though this adds complexity to the analysis. science.gov In general, the high reactivity and potential thermal lability of this compound make liquid chromatography the more robust and preferred method for its analysis.

Size Exclusion Chromatography (SEC) for Conjugates

Size Exclusion Chromatography (SEC) is a powerful technique for the characterization of conjugates formed using this compound. This chromatographic method separates molecules based on their hydrodynamic radius, making it highly effective for analyzing the size variants of biotherapeutic products. chromatographyonline.com In the context of protein conjugates, SEC is the industry-standard method for quantifying protein aggregates. chromatographyonline.comnih.gov

When this compound is used to conjugate small molecules to larger proteins, such as monoclonal antibodies (mAbs), SEC can be employed to separate the successfully conjugated monomeric species from unreacted protein and any high-molecular-weight aggregates that may have formed during the conjugation process. agilrom.rogbiosciences.com The technique is adept at resolving dimers and multimers from the desired monomeric conjugate. nih.gov

For more detailed analysis, SEC can be coupled with mass spectrometry (SEC-MS). europeanpharmaceuticalreview.com This hyphenated technique allows for the determination of not only the size distribution but also the mass of the eluting species. This is particularly valuable for assessing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs), providing information on the average number of small molecules conjugated to each antibody. europeanpharmaceuticalreview.comwaters.comlcms.cz The use of SEC-MS offers a streamlined approach for the simultaneous analysis of multiple critical quality attributes of biopharmaceuticals. europeanpharmaceuticalreview.com

Below is a table comparing the average DAR values for a cysteine-conjugated ADC as determined by Hydrophobic Interaction Chromatography (HIC) and two different native SEC-MS methods, demonstrating the consistency across orthogonal approaches. waters.com

Analytical MethodLow Load DARModerate Load DARHigh Load DAR
HIC2.834.445.97
Native SEC-MS (2014)2.724.405.97
Native SEC-MS (2017)2.704.376.07

This table presents a comparison of average Drug-to-Antibody Ratio (DAR) values for a cysteine-conjugated Antibody-Drug Conjugate (ADC) as determined by different analytical methods. The data illustrates the consistency of results obtained from orthogonal techniques. waters.com

Quantitative Analysis in Research Settings

Quantitative analysis of this compound is essential for ensuring its reactivity and for optimizing conjugation protocols. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which can lead to suboptimal conjugation results. d-nb.inforsc.org Therefore, methods to quantify the active ester content and to assess the efficiency of the conjugation reaction are crucial.

Spectrophotometric Assays for Conjugation Efficiency

Spectrophotometric assays provide a convenient method for assessing the efficiency of conjugation reactions involving this compound. These assays are typically based on the change in absorbance upon conjugation or the quantification of a chromophoric species released during the reaction.

One common approach is to monitor the release of N-hydroxysuccinimide (NHS) or its sulfonated analog, sulfo-NHS. These leaving groups have a characteristic absorbance in the ultraviolet region, which can be used to quantify the progress of the conjugation or hydrolysis reaction. nih.govthermofisher.com For instance, a quantitative spectrophotometric method has been developed for the analysis of N-hydroxysulfosuccinimide (sulfo-NHS), which has a maximum absorbance at 268 nm. nih.gov The molar extinction coefficients for sulfo-NHS have been determined at various pH values. nih.gov

Alternatively, if the molecule being conjugated to the target has a distinct chromophore, the conjugation efficiency can be determined by measuring the absorbance of the conjugate at a specific wavelength. For protein conjugations, colorimetric assays such as the bicinchoninic acid (BCA) assay or the Bradford assay can be used to determine the protein concentration before and after conjugation, allowing for an indirect measure of conjugation efficiency. ksu.edu.sauomus.edu.iqksu.edu.sa

The following table summarizes the absorbance maxima for common reagents used in spectrophotometric protein assays.

Assay ReagentWavelength of Maximum Absorbance (λmax)
Coomassie Brilliant Blue G-250 (Bradford)595 nm (when bound to protein)
Copper-BCA Complex (BCA Assay)562 nm
Biuret Reagent540 nm

This table shows the characteristic absorbance maxima for different colorimetric protein quantification assays that can be used to indirectly assess conjugation efficiency. ksu.edu.sauomus.edu.iqksu.edu.sa

Titration Methods for Active Ester Content

Titration methods can be employed to determine the active ester content of a this compound preparation. These methods are based on the reaction of the active ester with a titrant, allowing for the quantification of the reactive ester groups.

A common approach for the determination of esters is through saponification followed by back-titration. bostonapothecary.com In this method, a known excess of a strong base, such as sodium hydroxide, is added to the ester sample. The mixture is heated to drive the saponification reaction to completion, where the ester is hydrolyzed into its corresponding carboxylate and alcohol. The unreacted base is then titrated with a standardized acid. bostonapothecary.com By subtracting the amount of base that reacted with the acid from the initial amount of base added, the amount of base that reacted with the ester can be determined, which is stoichiometrically related to the amount of active ester in the sample.

Kinetic titration methods can also be adapted for the determination of active site contents in enzyme and catalytic antibody preparations, and similar principles can be applied to quantify reactive chemical groups. nih.govresearchgate.net The method involves monitoring the kinetics of a reaction, which can provide information on the concentration of the active species. nih.gov

For a more direct quantification of the N-hydroxysuccinimide (NHS) ester, a method involving intentional hydrolysis with a strong base can be used. The release of the NHS leaving group, which absorbs strongly around 260-280 nm, can be measured spectrophotometrically. By comparing the absorbance before and after complete hydrolysis, the amount of active ester in the original sample can be assessed. thermofisher.com

Future Directions and Emerging Research Avenues for Methyl N Succinimidoxyacetate

Design and Synthesis of Next-Generation Activated Ester Reagents

The development of next-generation activated ester reagents derived from the Methyl N-succinimidoxyacetate scaffold is a promising area of research. While N-hydroxysuccinimide (NHS) esters are widely used, efforts are underway to address their limitations, such as their susceptibility to hydrolysis in aqueous environments. acs.org Future designs may focus on modifying the succinimidyl ring or the acetate (B1210297) linker to enhance stability, improve solubility in aqueous buffers, and fine-tune reactivity towards specific nucleophiles.

One approach involves the introduction of electron-withdrawing or -donating groups to modulate the electrophilicity of the carbonyl carbon, thereby controlling the rate of aminolysis versus hydrolysis. mst.edu Another strategy could be the development of "traceless" linkers that can be cleaved under specific conditions after the bioconjugation event, leaving no residual linker fragment. Water-soluble derivatives, such as those incorporating sulfonate groups (sulfo-NHS), have already demonstrated the value of enhancing hydrophilicity for reactions involving biomolecules in aqueous media. nih.gov

Reagent TypeKey FeaturePotential Advantage
Modified NHS Esters Altered electronic properties of the succinimidyl ringEnhanced stability and controlled reactivity
Water-Soluble Esters Incorporation of hydrophilic moieties (e.g., sulfonate groups)Improved performance in aqueous bioconjugation reactions
Cleavable Linker Esters Linker can be selectively cleaved post-conjugationAllows for release of conjugated molecules under specific stimuli

Expanding the Scope of Bioconjugation Targets and Methodologies

While the reaction of NHS esters with primary amines on lysine (B10760008) residues is a cornerstone of bioconjugation, future research aims to expand the repertoire of biological targets. nih.govresearchgate.net This includes developing methodologies for the site-specific modification of proteins, which is challenging to achieve with traditional lysine-targeting chemistry due to the abundance of lysine residues on protein surfaces. acs.orgnjbio.com

Emerging strategies may involve the development of this compound derivatives that can selectively react with other nucleophilic amino acid side chains, such as the thiol group of cysteine or the hydroxyl groups of serine and threonine, under specific reaction conditions. Furthermore, the application of this chemistry is being extended to other classes of biomolecules, including amino-modified nucleic acids and sugars. lumiprobe.com The development of dual-functional reagents that incorporate an NHS ester alongside another reactive group (e.g., a maleimide (B117702) for thiol chemistry) allows for the creation of more complex bioconjugates. lumiprobe.com

Recent studies have also explored the gas-phase reactivity of NHS esters, revealing that carboxylate groups can act as nucleophiles, a reactivity not typically observed in solution. nih.govnih.govacs.org This discovery could pave the way for novel gas-phase modification techniques for biomolecules.

Development of Novel Materials Science Applications

The utility of this compound extends beyond bioconjugation into the realm of materials science. Its ability to functionalize surfaces containing primary amines is being exploited to create novel biomaterials and functional coatings. nih.gov Future applications may focus on the development of surfaces that can selectively capture proteins, cells, or other biological entities for diagnostic or therapeutic purposes.

For instance, polymer brushes functionalized with NHS esters can be used to covalently immobilize enzymes or antibodies onto a solid support, creating reusable biosensors or biocatalytic systems. nih.gov The modification of nanoparticles with this compound and similar reagents can be used to create targeted drug delivery vehicles or imaging agents. researchgate.net The competition between aminolysis and hydrolysis is a critical factor in these applications, as the efficiency of surface functionalization depends on the reaction conditions. acs.org

Application AreaExamplePotential Impact
Biosensors Covalent immobilization of antibodies on a sensor chipHighly sensitive and specific detection of biomarkers
Biocatalysis Attachment of enzymes to a solid supportCreation of stable and reusable biocatalytic systems
Targeted Drug Delivery Functionalization of nanoparticles with targeting ligandsEnhanced delivery of therapeutic agents to specific cells or tissues
Tissue Engineering Modification of scaffold surfaces with cell-adhesive peptidesImproved cell attachment, proliferation, and tissue regeneration

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for the rapid discovery of new bioactive molecules and materials has driven the integration of chemical synthesis with automated and high-throughput platforms. This compound is well-suited for such applications due to its predictable reactivity with primary amines.

In the future, we can expect to see the increased use of this reagent in automated synthesizers for the parallel synthesis of peptide libraries or other compound collections. medscape.com High-throughput screening (HTS) methodologies can then be employed to rapidly evaluate the biological activity or material properties of the synthesized compounds. sigmaaldrich.comnih.gov For example, a library of compounds prepared using this compound could be screened for binding to a specific protein target. rsc.orgresearchgate.netnih.gov The development of analytical techniques such as desorption electrospray ionization mass spectrometry (DESI-MS) allows for the rapid analysis of reaction outcomes in a high-throughput format. nih.gov

Theoretical and Computational Predictions for Enhanced Reactivity and Selectivity

Computational chemistry offers powerful tools for understanding and predicting the reactivity and selectivity of chemical reactions. In the context of this compound, theoretical models can be used to investigate the reaction mechanisms of aminolysis and hydrolysis, providing insights into the factors that govern the competition between these two pathways.

Density functional theory (DFT) calculations, for example, can be used to model the transition states of the reactions and to predict how modifications to the structure of the NHS ester will affect its reactivity. nih.govnih.gov Such computational studies can guide the rational design of next-generation reagents with improved properties. By simulating the interactions between the activated ester and different nucleophiles, it may be possible to predict conditions that favor reaction with less common targets, thereby enhancing the selectivity of bioconjugation reactions. These theoretical predictions can help to streamline the experimental workflow by identifying the most promising candidates for synthesis and testing.

Q & A

Q. What is the established synthetic route for Methyl N-succinimidoxyacetate, and what are the critical parameters for reaction efficiency?

this compound is synthesized by reacting freshly recrystallized N-hydroxysuccinimide (NHS) with a halogenated ester (e.g., methyl chloroacetate) in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Critical parameters include:

  • Stoichiometric ratios : A 1:1 molar ratio of NHS to methyl chloroacetate ensures minimal side products.
  • Reaction time : Typically 4–6 hours under reflux to achieve >85% yield.
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane removes unreacted NHS and byproducts .

Q. What analytical techniques are recommended for characterizing this compound, and how is purity validated?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) confirm structural integrity. Key peaks include the succinimide ring protons (δ 2.8–3.0 ppm) and the methyl ester (δ 3.7 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 220 nm validate purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H⁺] at m/z 174.1 .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in crosslinking applications to minimize side reactions?

  • Solvent Selection : Replace THF with anhydrous dimethylformamide (DMF) to enhance solubility of NHS esters and reduce hydrolysis.
  • Temperature Control : Maintain 0–4°C during coupling reactions to suppress NHS ester degradation.
  • Catalyst Use : Add 4-dimethylaminopyridine (DMAP) at 0.1 eq. to accelerate acylation while reducing racemization in peptide synthesis .

Q. What experimental strategies resolve contradictions in reported anticonvulsant activity data for this compound?

  • Dose-Response Studies : Conduct in vivo models (e.g., maximal electroshock test in rodents) across a gradient (10–100 mg/kg) to identify therapeutic windows.
  • Metabolite Analysis : Use LC-MS to differentiate parent compound activity from metabolites.
  • Model Variability : Standardize seizure induction protocols (e.g., pentylenetetrazole vs. kainic acid models) to reduce inter-study variability .

Q. What novel methodologies enable efficient purification of this compound derivatives from complex reaction mixtures?

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate NHS esters from polar byproducts.
  • Fluorous-Tagging : Introduce fluorous tags to derivatives for selective partitioning in biphasic solvents.
  • Crystallization Screening : Employ high-throughput platforms to identify optimal solvent pairs (e.g., ethanol/water) for crystal formation .

Methodological Considerations for Data Reproducibility

  • Batch-to-Batch Variability : Document synthesis parameters (e.g., TEA purity, THF water content) to ensure consistency.
  • Negative Controls : Include reactions without TEA to assess non-catalyzed esterification rates.
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl N-succinimidoxyacetate
Reactant of Route 2
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Methyl N-succinimidoxyacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.